4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one
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Overview
Description
4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one is a complex organic compound with significant applications in various scientific fields. This compound is characterized by its unique structure, which includes a triazinone core and a pentofuranosyl moiety protected by a disiloxane group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one typically involves multiple steps. The process begins with the preparation of the pentofuranosyl moiety, followed by the introduction of the triazinone core. The final step involves the protection of the hydroxyl groups with the disiloxane group. The reaction conditions often require anhydrous solvents, inert atmosphere, and specific catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as chromatography and crystallization are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different derivatives depending on the reagents used.
Substitution: The amino group and other functional groups can participate in substitution reactions, leading to a variety of products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently.
Major Products
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a range of substituted derivatives.
Scientific Research Applications
4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in drug development.
Industry: Utilized in the production of specialized materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1,3,4,6-Tetra-O-acetyl-2-amino-2-deoxy-β-D-glucopyranose hydrochloride
- 2-Amino-2-deoxy-β-D-glucopyranose
- 1,3,4,6-Tetra-O-acetyl-2-deoxy-2-acetamido-α-D-glucopyranose
Uniqueness
Compared to similar compounds, 4-Amino-1-[2-deoxy-3,5-O-[1,1,3,3-tetrakis(1-methylethyl)-1,3-disiloxanediyl]-b-D-erythro-pentofuranosyl]-1,3,5-triazin-2(1H)-one stands out due to its unique disiloxane-protected structure, which imparts specific chemical properties and reactivity. This uniqueness makes it valuable in specialized applications where other compounds may not be as effective.
Properties
Molecular Formula |
C20H38N4O5Si2 |
---|---|
Molecular Weight |
470.7 g/mol |
IUPAC Name |
4-amino-1-[(6aR,8R)-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-1,3,5-triazin-2-one |
InChI |
InChI=1S/C20H38N4O5Si2/c1-12(2)30(13(3)4)26-10-17-16(28-31(29-30,14(5)6)15(7)8)9-18(27-17)24-11-22-19(21)23-20(24)25/h11-18H,9-10H2,1-8H3,(H2,21,23,25)/t16?,17-,18-/m1/s1 |
InChI Key |
NLVUBVAXWDGZTH-UKKPGEIXSA-N |
Isomeric SMILES |
CC(C)[Si]1(OC[C@@H]2C(C[C@@H](O2)N3C=NC(=NC3=O)N)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Canonical SMILES |
CC(C)[Si]1(OCC2C(CC(O2)N3C=NC(=NC3=O)N)O[Si](O1)(C(C)C)C(C)C)C(C)C |
Origin of Product |
United States |
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